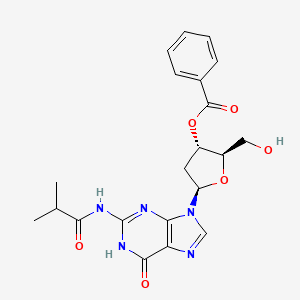

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine

Description

The exact mass of the compound 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOWMNSJEHKBBW-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979888 | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63660-23-1 | |

| Record name | Guanosine, 2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63660-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063660231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of the N2-Isobutyryl Protecting Group in Guanosine Chemistry: A Technical Guide

Abstract

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides, the strategic selection of protecting groups is a cornerstone of achieving high yield and purity. Guanosine, with its reactive exocyclic amine and O6 lactam system, presents unique challenges that necessitate robust chemical protection. This in-depth guide provides a comprehensive analysis of the N2-isobutyryl (iBu) group, a stalwart protecting group in guanosine chemistry. We will explore the chemical principles behind its efficacy, its advantages and limitations in the context of solid-phase phosphoramidite synthesis, and provide field-proven protocols for its application and removal. This guide is intended to equip the reader with the technical understanding required to optimize oligonucleotide synthesis strategies involving guanosine.

The Challenge of Guanosine in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method is a cyclical process involving detritylation, coupling, capping, and oxidation.[1][2] During this intricate workflow, the nucleobases themselves must be protected to prevent undesirable side reactions. Guanine is particularly susceptible to two primary side reactions:

-

Modification of the Exocyclic N2-Amine: The primary amine at the N2 position is nucleophilic and can react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains.

-

Modification of the O6 Lactam System: The O6 position of the guanine ring is also nucleophilic and can be inadvertently phosphitylated by the incoming phosphoramidite reagent.[3][4][5] This modification is unstable and can lead to depurination and subsequent cleavage of the oligonucleotide chain, significantly reducing the yield of the desired full-length product.[3][4]

To ensure the fidelity of the synthesis, a protecting group must be installed on the N2-amine. This group must be stable throughout the entire synthesis cycle—withstanding the acidic conditions of detritylation and the basic/nucleophilic conditions of coupling and capping—yet be removable at the end of the synthesis without damaging the final oligonucleotide product.[6]

The N2-Isobutyryl Group: A Balance of Stability and Function

The N2-isobutyryl group is a widely used acyl protecting group for guanosine in standard phosphoramidite chemistry.[2] Its prevalence is due to a well-calibrated balance of chemical properties that address the challenges of guanosine chemistry.

Mechanism of Protection and Chemical Stability

The isobutyryl group is an amide-linked protecting group that effectively masks the nucleophilicity of the N2-exocyclic amine. The chemical basis for its success lies in its electronic and steric properties:

-

Electronic Effect: As an acyl group, the isobutyryl moiety is electron-withdrawing. This reduces the electron density on the N2 nitrogen and, by extension, decreases the nucleophilicity of the O6 lactam oxygen. This electronic shielding is the primary reason for the prevention of O6 phosphitylation, a critical factor in synthesizing guanine-rich sequences.[5][7]

-

Steric Hindrance: The branched structure of the isobutyryl group provides a degree of steric bulk around the N2-amine, further hindering potential side reactions.

-

Synthesis Stability: The N2-isobutyryl group is robust and stable under the conditions of the oligonucleotide synthesis cycle, including the repeated acidic treatments required for detritylation of the 5'-DMT group.[7]

The diagram below illustrates the structure of the N2-isobutyryl-2'-deoxyguanosine phosphoramidite monomer used in solid-phase synthesis.

Caption: N2-isobutyryl-dG phosphoramidite structure.

Comparative Analysis with Other N2-Protecting Groups

The choice of a protecting group is often a trade-off between stability during synthesis and the ease of removal. While N2-isobutyryl is considered a standard, other groups are employed for specific applications.

| Protecting Group | Abbreviation | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |

| Isobutyryl | iBu | Conc. NH4OH, 55-70°C or AMA, 65°C | Slower (hours to overnight with NH4OH; ~10-30 min with AMA)[8][9] | High stability during synthesis, leading to higher fidelity and yield.[7] | Requires relatively harsh deprotection conditions which can be detrimental to sensitive modifications.[7][9] |

| Dimethylformamidine | dmf | Conc. NH4OH, 55°C or AMA, 65°C | Fast (~1 hour with NH4OH; ~5-10 min with AMA)[1][8] | Allows for rapid and mild deprotection, preserving sensitive oligonucleotide modifications.[7] | Can be less stable during synthesis, potentially leading to lower overall yields in some cases.[7] |

| Acetyl | Ac | Aqueous Methylamine or AMA, RT-65°C | Fast (~5-30 min with AMA)[8][9] | Rapid deprotection under mild conditions; good balance of stability and lability.[9] | Can be more labile than iBu under certain synthesis conditions.[9] |

Data compiled from publicly available research.[1][7][8][9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the introduction and removal of the N2-isobutyryl group. These protocols are designed to be self-validating systems for researchers.

Workflow for N2-Isobutyryl Guanosine in Oligonucleotide Synthesis

The diagram below outlines the logical flow of utilizing N2-isobutyryl protected guanosine within the context of solid-phase oligonucleotide synthesis.

Caption: Workflow of solid-phase synthesis using iBu-dG.

Protocol for N2-Isobutyrylation of 2'-Deoxyguanosine

This protocol is based on the transient protection method, which is a common and efficient procedure.

Materials:

-

2'-Deoxyguanosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Isobutyric anhydride

-

Ammonium hydroxide (conc.)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolution: Suspend 2'-deoxyguanosine in anhydrous pyridine in a round-bottom flask.

-

Transient Silylation: Cool the suspension in an ice bath. Add trimethylsilyl chloride (TMSCl) dropwise while stirring. This step transiently protects the hydroxyl groups, rendering the nucleoside soluble.

-

Acylation: Once the solution is homogeneous, add isobutyric anhydride to the reaction mixture. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis of Silyl Ethers: Upon completion, cool the flask again in an ice bath and slowly add concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-acylated byproducts. Stir for 30 minutes.

-

Workup and Purification: Evaporate the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield pure N2-isobutyryl-2'-deoxyguanosine.

Protocol for Deprotection of N2-Isobutyryl-Protected Oligonucleotides

This protocol describes the final step after solid-phase synthesis is complete.

Materials:

-

CPG solid support with synthesized oligonucleotide

-

Concentrated ammonium hydroxide (28-30%) or AMA (1:1 mixture of conc. NH4OH and 40% aqueous methylamine)

-

Screw-cap vial

-

Heating block or oven set to 55°C

Procedure:

-

Transfer Support: Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

-

Add Reagent: Add 1-2 mL of concentrated ammonium hydroxide (or AMA solution) to the vial. Ensure the CPG is fully submerged.

-

Incubation: Tightly seal the vial. Place it in a heating block or oven set at 55°C. The incubation time depends on the deprotection strategy:

-

Standard (NH4OH): 8-16 hours (overnight).[1] This is the rate-determining step for standard deprotection.[1]

-

Fast (AMA): 10-15 minutes at 65°C or 2 hours at room temperature.[8][10] Note: Fast deprotection protocols often require the use of acetyl-protected deoxycytidine (Ac-dC) to prevent base modification.[8]

-

-

Elution: After incubation, allow the vial to cool to room temperature. Carefully collect the supernatant containing the cleaved and deprotected oligonucleotide using a pipette or syringe.

-

Washing: Wash the CPG support with 0.5-1 mL of water or 50% acetonitrile/water and combine the wash with the supernatant.

-

Drying: Evaporate the combined solution to dryness using a centrifugal vacuum concentrator. The resulting pellet is the crude oligonucleotide, ready for purification.

Conclusion and Field-Proven Insights

The N2-isobutyryl protecting group remains a cornerstone of routine oligonucleotide synthesis due to its high stability, which reliably prevents deleterious side reactions at the guanine base.[7] This robustness translates into higher yields and purity of the final product, a critical consideration for downstream applications in research, diagnostics, and therapeutics.

While faster deprotection chemistries using more labile groups like dmf or acetyl are advantageous for sensitive or modified oligonucleotides, the N2-isobutyryl group provides a self-validating system for standard DNA and RNA synthesis.[9] Its slower deprotection kinetics are a well-understood parameter that can be reliably controlled with standard laboratory equipment. For drug development professionals, the well-characterized stability and performance of N2-isobutyryl-protected guanosine make it a low-risk, high-reward choice for the large-scale production of unmodified oligonucleotides. The protocols and comparative data presented in this guide offer a foundational framework for making informed decisions to optimize synthesis outcomes.

References

- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 13(18), 6447–6465.

-

Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research. Retrieved from [Link]

-

Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. ResearchGate. Retrieved from [Link]

-

Solodinin, A., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. Retrieved from [Link]

-

Hayakawa, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. Retrieved from [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1993). Improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. Nucleic Acids Research. Retrieved from [Link]

-

Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Porcheddu, A., & Giacomelli, G. (2012). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

- Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416.

-

Solodinin, A., et al. (2020). Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4. ResearchGate. Retrieved from [Link]

- Guga, P., et al. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(16), e79.

- Taj, S. A. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330.

-

Glen Research. (2020). Deprotection Guide 20200110. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and duplex stability of N2-Alkyl 8-Oxo-2'-deoxyguanosine oligonucleotides for use as substrate analogs for DNA repair protein MutY. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of N2‐Substituted Deoxyguanosine Nucleosides from 2‐Fluoro‐6‐O‐(Trimethylsilylethyl)‐2′‐Deoxyinosine. Retrieved from [Link]

- Seela, F., & Peng, X. (2001). Synthesis of N2-substituted deoxyguanosine nucleosides from 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.3.

-

Pon, R. T., & Ogilvie, K. K. (1985). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. ResearchGate. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. utupub.fi [utupub.fi]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine chemical properties and structure

An In-Depth Technical Guide to N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, and application of N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine. This protected nucleoside is a critical building block in the chemical synthesis of oligonucleotides, a field that underpins the development of novel therapeutics, diagnostics, and research tools.

Introduction: The Strategic Importance of Protected Nucleosides

The automated solid-phase synthesis of DNA and RNA oligonucleotides has revolutionized molecular biology and drug development. The success of this methodology hinges on the use of nucleoside phosphoramidites bearing protecting groups. These temporary modifications are essential to prevent unwanted side reactions at reactive sites on the nucleobase and the sugar moiety during the stepwise assembly of the oligonucleotide chain. N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a key intermediate, specifically designed for the controlled incorporation of deoxyguanosine into a growing nucleic acid polymer. The strategic placement of the isobutyryl group on the exocyclic amine of guanine and the benzoyl group on the 3'-hydroxyl of the deoxyribose sugar ensures high-fidelity synthesis. This document provides an in-depth exploration of its chemical nature and utility.

Molecular Structure and Physicochemical Properties

The precise molecular architecture of N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine dictates its chemical behavior and suitability for oligonucleotide synthesis.

Chemical Structure

The structure comprises a 2'-deoxyribose sugar linked to a guanine base at the N9 position. The exocyclic N²-amine of the guanine is protected by an isobutyryl group, and the 3'-hydroxyl group of the sugar is protected by a benzoyl group. The 5'-hydroxyl group remains free for subsequent phosphitylation to create the phosphoramidite building block used in synthesis.

Caption: Structure of N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine.

Physicochemical Data

A summary of the key physicochemical properties is provided below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₃N₅O₆ | [1][2] |

| Molecular Weight | 441.44 g/mol | [1][2] |

| CAS Number | 63660-23-1 | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Storage Conditions | 2°C to 8°C, desiccated | [1] |

| Synonyms | 3'-O-Benzoyl-N²-isobutyryl-2'-deoxyguanosine | [1] |

The Rationale for Dual Protection: N²-Isobutyryl and 3'-O-Benzoyl Groups

The choice of protecting groups is a critical decision in the design of a nucleoside monomer for oligonucleotide synthesis. The selection of isobutyryl for the N²-position and benzoyl for the 3'-O-position is based on their balanced chemical stability and lability.

-

N²-Isobutyryl (iBu) Group: The exocyclic amine of guanine is nucleophilic and can react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotide chains. The isobutyryl group is sufficiently robust to withstand the acidic conditions of detritylation (removal of the 5'-DMT group) and the reagents used for coupling and capping.[4][5] However, it can be reliably removed under basic conditions at the end of the synthesis.[6]

-

3'-O-Benzoyl (Bz) Group: The 3'-hydroxyl is the site of phosphitylation to generate the reactive phosphoramidite monomer. Protecting this position is crucial for the synthesis of the monomer itself. The benzoyl group is a common choice for hydroxyl protection in nucleoside chemistry.[4] It is stable during the phosphitylation reaction and subsequent handling of the phosphoramidite. This group is also cleaved under the same basic conditions used to remove the N²-isobutyryl group, simplifying the final deprotection workflow.[6][7]

Caption: Protecting group strategy for deoxyguanosine.

Synthesis and Purification Protocol

The synthesis of N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A general, field-proven protocol is outlined below.

Step-by-Step Synthesis Workflow

Step 1: Selective N²-Acylation of 2'-deoxyguanosine The synthesis begins with the protection of the exocyclic amine of 2'-deoxyguanosine. A transient protection method is often employed.

-

Suspend 2'-deoxyguanosine in anhydrous pyridine.

-

Add trimethylsilyl chloride (TMSCl) dropwise at room temperature to protect the hydroxyl groups as TMS ethers.

-

Cool the reaction mixture to 0°C.

-

Add isobutyric anhydride dropwise.

-

Warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water, followed by ammonium hydroxide to remove the TMS ethers.

-

Purify the resulting N²-isobutyryl-2'-deoxyguanosine by silica gel chromatography.[3]

Step 2: Selective 3'-O-Benzoylation The next step is the selective protection of the 3'-hydroxyl group.

-

Co-evaporate the N²-isobutyryl-2'-deoxyguanosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried product in anhydrous pyridine and cool to 0°C.

-

Add a slight molar excess of benzoyl chloride dropwise.[1] The reaction is typically rapid.

-

Monitor the reaction by TLC. The goal is to maximize the formation of the 3'-O-benzoyl product while minimizing the formation of the 3',5'-di-O-benzoyl byproduct.

-

Quench the reaction with methanol.

-

Purify the target compound, N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine, by silica gel chromatography.

Caption: Synthetic workflow for the target compound.

Application in Solid-Phase Oligonucleotide Synthesis

The primary application of this compound is as a precursor to the corresponding phosphoramidite, the monomer used in automated DNA synthesizers.

Phosphoramidite Synthesis: The purified N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is first protected at the 5'-hydroxyl position with a dimethoxytrityl (DMT) group. The resulting compound is then phosphitylated at the now free 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite building block.

Incorporation into Oligonucleotides: During solid-phase synthesis, the phosphoramidite is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support. This cycle of deprotection (detritylation), coupling, capping, and oxidation is repeated until the desired sequence is assembled.

Caption: Standard oligonucleotide synthesis cycle.

Deprotection and Cleavage Protocol

After synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

-

Cleavage and Base Deprotection: The solid support is treated with a basic solution. Aqueous methylamine is highly effective and cleaves the oligonucleotide from the support while also removing the N²-isobutyryl, 3'-O-benzoyl (if still present from the final base), and phosphate protecting groups (cyanoethyl).[5][6] This is often performed at an elevated temperature (e.g., 65°C) for a short period (e.g., 10-15 minutes).

-

Work-up: The basic solution containing the crude oligonucleotide is evaporated to dryness.

-

Purification: The deprotected oligonucleotide is then purified, typically by HPLC or PAGE.

It is critical to ensure complete removal of the N²-isobutyryl group, as incomplete deprotection can interfere with the biological function of the oligonucleotide. The lability of various protecting groups has been studied, confirming that aqueous methylamine is one of the fastest reagents for this purpose.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine.

| Analytical Technique | Expected Results | Reference(s) |

| ¹H NMR | Characteristic peaks for the deoxyribose protons, guanine base protons, and the protons of the isobutyryl and benzoyl protecting groups. The anomeric proton (H1') typically appears as a triplet around 6.2-6.4 ppm. | [8][9] |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, confirming the presence of the guanine, deoxyribose, isobutyryl, and benzoyl moieties. | [8][9] |

| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 442.44. Fragmentation patterns can further confirm the structure. | [10][11] |

| HPLC | A single major peak on a reverse-phase column, indicating high purity. The retention time is dependent on the specific column and mobile phase used. | [5] |

| FTIR | Characteristic absorption bands for C=O stretching (amide and ester), N-H stretching, and aromatic C-H stretching. | [9] |

Conclusion

N²-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a meticulously designed chemical entity that addresses the specific challenges of incorporating guanosine into synthetic oligonucleotides. The dual-protection strategy provides the necessary stability during synthesis while allowing for efficient, one-pot deprotection under basic conditions. A thorough understanding of its chemical properties, synthesis, and analytical profile, as detailed in this guide, is fundamental for any scientist working in the field of nucleic acid chemistry and its applications in biotechnology and medicine.

References

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link][4]

-

Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(13), 2834-2837. [Link][6]

-

SpectraBase. (n.d.). N2-Isobutyryl-2'-deoxyguanosine. [Link][9]

-

van den Broek, P. H., et al. (2007). Tandem mass spectrometry analysis of N2-(trans-Isoestragol-3'-yl)-2'-deoxyguanosine as a strategy to study species differences in sulfotransferase conversion of the proximate carcinogen 1'-hydroxyestragole. Chemical Research in Toxicology, 20(7), 991-998. [Link][10]

- Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.

-

Turesky, R. J. (2013). Mass Spectrometry of Structurally Modified DNA. Mass Spectrometry Reviews, 32(2), 109-132. [Link][11]

-

Zhang, W., & Wang, J. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 15(18), 2736-2756. [Link][7]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. N2-Isobutyryl-2'-deoxyguanosine | 68892-42-2 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N2-Isobutyryl-2'-Deoxyguanosine, 68892-42-2 | BroadPharm [broadpharm.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Tandem mass spectrometry analysis of N2-(trans-Isoestragol-3'-yl)-2'-deoxyguanosine as a strategy to study species differences in sulfotransferase conversion of the proximate carcinogen 1'-hydroxyestragole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine CAS number and molecular weight

An In-Depth Technical Guide to N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine

Introduction

This compound is a chemically modified nucleoside, an essential intermediate in the laboratory synthesis of DNA oligonucleotides. In the fields of molecular biology, drug discovery, and diagnostics, the precise chemical synthesis of custom DNA sequences is paramount. This process relies on building blocks—phosphoramidites—derived from the four DNA bases. To ensure the highly specific, sequential addition of these bases, reactive functional groups must be temporarily masked with protecting groups. This guide provides a detailed examination of this compound, focusing on its physicochemical properties, synthesis, and critical role as a precursor for the phosphoramidite monomers used in automated solid-phase oligonucleotide synthesis.

Part 1: Core Physicochemical Properties

The function of this compound is dictated by its molecular structure, which incorporates two key protecting groups on the 2'-deoxyguanosine core. The isobutyryl group at the N2 position of the guanine base prevents unwanted side reactions at the exocyclic amine during oligonucleotide chain elongation.[1] The benzoyl group protects the 3'-hydroxyl position of the deoxyribose sugar, serving as a stable placeholder during the synthesis of the final phosphoramidite building block.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 63660-23-1 | [2][3][4] |

| Molecular Weight | 441.44 g/mol | [2][3][4] |

| Molecular Formula | C21H23N5O6 | [2][3][4] |

| Storage Temperature | -20°C | [4] |

Part 2: Synthesis of the Protected Intermediate

The generation of this compound is a targeted chemical modification of a more fundamental precursor, N2-Isobutyryl-2'-deoxyguanosine. The primary objective of the synthesis is the selective acylation of the 3'-hydroxyl group.

Conceptual Synthesis Workflow

The diagram below illustrates the straightforward synthetic pathway from the N2-protected precursor to the target compound.

Caption: Synthetic pathway for the benzoylation of N2-isobutyryl-2'-deoxyguanosine.

Experimental Protocol: Benzoylation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

N2-Isobutyryl-2'-deoxyguanosine (starting material)

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation: Dry the starting material, N2-Isobutyryl-2'-deoxyguanosine, under a high vacuum to remove residual water.

-

Dissolution: Suspend the dried starting material in anhydrous pyridine. Pyridine serves as both the solvent and a base to neutralize the HCl byproduct generated during the reaction.

-

Reaction: Cool the solution in an ice bath to 0°C. Add benzoyl chloride dropwise while stirring. The benzoyl group will selectively react with the more accessible hydroxyl groups. While this method can lead to protection at both 3' and 5' positions, subsequent steps in phosphoramidite synthesis will involve the selective removal of the 5'-protecting group (often a DMT group), leaving the 3'-O-benzoyl in place if it was formed. A more advanced synthesis would involve prior protection of the 5'-OH group.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add saturated NaHCO₃ solution to quench excess benzoyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography to isolate the desired this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Part 3: Application in Oligonucleotide Synthesis

This compound is not directly used in automated DNA synthesizers. Instead, it is a key intermediate in the preparation of the corresponding 5'-DMT-3'-phosphoramidite building block. The benzoyl group at the 3'-position must first be removed, and the free 3'-hydroxyl is then phosphitylated. The isobutyryl group, however, remains throughout the synthesis process to protect the guanine base.

The resulting phosphoramidite monomer is then used in the solid-phase synthesis cycle, a four-step process that is repeated to build the oligonucleotide chain.

The Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

-

Detritylation: An acid is used to remove the 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the next reaction.

-

Coupling: The next protected nucleoside, as a phosphoramidite monomer (e.g., one derived from N2-isobutyryl-2'-deoxyguanosine), is activated and reacts with the free 5'-hydroxyl group of the growing chain.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in undesired deletion sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

After the final base has been added, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups, including the N2-isobutyryl group on guanine, are removed in a final deprotection step, typically using heated aqueous ammonia.

References

-

N2-Isobutyryl-D-Guanosine | CAS 64350-24-9. Advent Bio. [Link]

-

Oligonucleotide synthesis. Wikipedia. [Link]

-

Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Synthesis of oligodeoxyribonucleotide N3'->P5' phosphoramidates. Oxford Academic. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine

Foreword: The Strategic Imperative of Protecting Groups in Nucleoside Chemistry

In the intricate world of oligonucleotide synthesis and the development of nucleic acid-based therapeutics, the precise control of chemical reactivity is paramount. The strategic application of protecting groups to the functional moieties of nucleosides is not merely a procedural step but the very foundation upon which complex DNA and RNA strands are constructed. N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a quintessential example of a selectively protected building block, engineered for stability and specific reactivity.

The N2-isobutyryl group serves as a robust shield for the exocyclic amine of the guanine base. This protection is critical to prevent undesirable side reactions during the phosphoramidite coupling steps of automated oligonucleotide synthesis.[1] The choice of isobutyryl over other acyl groups, such as acetyl, represents a deliberate balance between stability during synthesis and the kinetics of its eventual removal.[1] Concurrently, the 3'-O-benzoyl group selectively blocks the 3'-hydroxyl function of the deoxyribose sugar. This ensures that the subsequent phosphitylation reaction occurs exclusively at the 5'-hydroxyl position, a critical step in preparing the phosphoramidite monomers required for solid-phase synthesis.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. It is designed for researchers, chemists, and drug development professionals who require a reliable protocol grounded in the principles of synthetic organic chemistry and validated by modern analytical techniques.

Section 1: Synthesis Methodology - A Rational Approach

The synthesis of this compound is a multi-step process that hinges on the selective protection of the N2-amino group followed by the regioselective acylation of the 3'-hydroxyl group. The workflow presented here is optimized to maximize yield and purity while minimizing the formation of isomeric byproducts.

Synthesis Workflow Overview

The overall synthetic strategy involves a two-step protection sequence starting from 2'-deoxyguanosine. The first step installs the isobutyryl group on the nucleobase, and the second step introduces the benzoyl group at the desired 3'-position of the sugar moiety.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed for a 5 mmol scale and includes in-process checks to ensure reaction completion and purity.

Step 1: Synthesis of N2-Isobutyryl-2'-deoxyguanosine

-

Rationale: This step protects the exocyclic primary amine of guanine. The use of a transient protection method, such as silylation, can enhance the solubility of deoxyguanosine and facilitate a more homogeneous reaction. Pyridine acts as both a solvent and a base to neutralize the isobutyric acid byproduct.

-

Procedure:

-

Suspend 2'-deoxyguanosine (1.34 g, 5.0 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.68 mL, 15.0 mmol) and stir the mixture at room temperature until a clear solution is obtained (approximately 1-2 hours). This indicates the formation of the persilylated intermediate.

-

Cool the solution to 0 °C in an ice bath.

-

Add isobutyryl chloride (1.05 mL, 10.0 mmol) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product spot should be significantly less polar than the starting material.

-

Upon completion, cool the mixture to 0 °C and cautiously add water (10 mL) to quench the reaction and hydrolyze the silyl ethers.

-

Stir for 30 minutes, then add 2 M aqueous ammonia (20 mL) and continue stirring for another 30 minutes.

-

Remove the solvent under reduced pressure. Co-evaporate the residue with toluene (2 x 20 mL) to remove residual pyridine.

-

The resulting crude solid, N2-Isobutyryl-2'-deoxyguanosine, can be purified by silica gel chromatography or used directly in the next step if TLC analysis shows high purity.

-

Step 2: Synthesis of this compound

-

Rationale: This is a regioselective benzoylation. At low temperatures, the 5'-hydroxyl is more sterically hindered than the 3'-hydroxyl, allowing for preferential reaction at the 3'-position with a controlled amount of benzoyl chloride. Anhydrous pyridine is crucial to prevent hydrolysis of the acid chloride.

-

Procedure:

-

Thoroughly dry the crude N2-Isobutyryl-2'-deoxyguanosine from Step 1 under high vacuum.

-

Dissolve the dried material in anhydrous pyridine (50 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -20 °C using a dry ice/acetone bath.

-

Slowly add benzoyl chloride (0.64 mL, 5.5 mmol, 1.1 equivalents) dropwise, ensuring the temperature does not rise above -15 °C.

-

Stir the reaction at -20 °C for 4-6 hours.

-

Monitor the reaction by TLC (Dichloromethane:Methanol, 95:5 v/v). The desired product will be less polar than the starting material and any 5'-O-benzoyl isomer.

-

Once the starting material is consumed, quench the reaction by slowly adding cold methanol (5 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification Protocol

-

Rationale: Silica gel column chromatography is a standard and effective method for separating the desired 3'-O-benzoyl product from unreacted starting material, the 5'-O-benzoyl isomer, and any dibenzoylated byproducts based on their differing polarities.

-

Procedure:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., dichloromethane or hexane).

-

Pack a glass column with the slurry to create the stationary phase.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product (as determined by a single spot on TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

-

Section 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are benchmark values for validating a successful synthesis.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₃N₅O₆ | [2][4] |

| Molecular Weight | 441.44 g/mol | [2][4] |

| CAS Number | 63660-23-1 | [2][4] |

| Appearance | White to off-white powder/crystals | |

| Storage | 2°C - 8°C, in a well-closed container | [2] |

Chemical Structure

Caption: Structure of this compound.

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following table summarizes the expected chemical shifts for the key protons in the molecule, typically recorded in a solvent like DMSO-d₆ or CDCl₃.[5][6][7]

| Proton Assignment | Expected Chemical Shift (δ, ppm) Range | Key Features |

| Guanine Base | ||

| H-8 | 7.9 - 8.2 | Singlet, downfield shift due to purine ring current. |

| NH (N1-H) | 10.5 - 11.5 | Broad singlet, exchangeable with D₂O. |

| NH (N2-H, isobutyryl) | 9.5 - 10.5 | Broad singlet, exchangeable with D₂O. |

| Deoxyribose Sugar | ||

| H-1' (anomeric) | 6.1 - 6.4 | Triplet or pseudo-triplet, key diagnostic signal. |

| H-3' | 5.3 - 5.6 | Multiplet, downfield shift due to benzoyl ester. |

| H-4' | 4.1 - 4.4 | Multiplet. |

| H-5', 5'' | 3.6 - 3.9 | Multiplets. |

| H-2', 2'' | 2.5 - 3.0 | Multiplets. |

| Protecting Groups | ||

| Benzoyl (aromatic) | 7.4 - 8.1 | Multiplets corresponding to the 5 aromatic protons. |

| Isobutyryl (CH) | 2.7 - 3.0 | Septet. |

| Isobutyryl (CH₃) | 1.1 - 1.3 | Doublet. |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula confirmation.[8][9][10][11]

-

Technique: Electrospray Ionization (ESI), positive ion mode.

-

Expected Ions:

-

[M+H]⁺: Calculated for C₂₁H₂₄N₅O₆⁺, m/z 442.1721; Found, m/z 442.17xx.

-

[M+Na]⁺: Calculated for C₂₁H₂₃N₅O₆Na⁺, m/z 464.1541; Found, m/z 464.15xx.

-

-

Fragmentation Analysis (MS/MS): Tandem MS can provide further structural confirmation. Key fragmentation pathways include the neutral loss of the deoxyribose moiety (116 Da) and cleavage of the protecting groups.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.[11][12][13]

-

Method: Reversed-Phase HPLC (RP-HPLC).

-

Typical Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA, pH 7.0).

-

Detection: UV spectrophotometry at 260 nm.

-

Expected Result: A single, sharp peak with a purity of >98% by peak area integration.

Section 3: Conclusion and Future Perspectives

This guide has detailed a robust and verifiable methodology for the synthesis and characterization of this compound. The causality behind each procedural step has been explained to empower the researcher with a deeper understanding of the underlying chemistry. By adhering to this protocol, laboratories can confidently produce high-purity material suitable for demanding applications, including the synthesis of therapeutic oligonucleotides. The analytical benchmarks provided herein form a self-validating framework to ensure the quality and integrity of this critical synthetic building block. Future work may focus on developing more environmentally benign ("green") synthesis routes and exploring alternative protecting group strategies to further optimize the efficiency of oligonucleotide manufacturing.

References

-

MDPI. (n.d.). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]

-

ResearchGate. (2009). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-tert-butylsilyl-N2-isobutyryl guanosine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Retrieved from [Link]

-

SpectraBase. (n.d.). N2-ISOBUTYRYL-5'-O-(4,4'-DIMETHOXYTRITYL)-3'-O-(N,N-DIISOPROPYLAMINO)-[3-(2-PYRIDYL)-1-PROPYLOXY]-PHOSPHINYL-2'-DEOXYGUANOSINE. Retrieved from [Link]

-

PubMed. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Retrieved from [Link]

-

PubMed. (2007). Tandem mass spectrometry analysis of N2-(trans-Isoestragol-3'-yl)-2'-deoxyguanosine as a strategy to study species differences in sulfotransferase conversion of the proximate carcinogen 1'-hydroxyestragole. Retrieved from [Link]

-

NFDI4Chem. (n.d.). N2-Isobutyryl-2'-deoxyguanosine; LC-ESI-QTOF; MS2; CE 40 ev; [M+H]+. Retrieved from [Link]

-

PubMed. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. Retrieved from [Link]

-

Gonzaga University. (n.d.). Chromatography and modification of nucleosides. Retrieved from [Link]

-

ResearchGate. (2000). Efficient Synthesis of Protected 3′-Deoxyadenosine and 3′-Deoxyguanosine from Adenosine and Guanosine. Retrieved from [Link]

-

PubMed. (1992). Identification of N2-substituted 2'-deoxyguanosine-3'-phosphate adducts detected by 32P-postlabeling of styrene-oxide-treated DNA. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates.

-

MDPI. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Retrieved from [Link]

-

bioRxiv. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Retrieved from [Link]

-

MDPI. (n.d.). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. Retrieved from [Link]

-

PubMed. (2012). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Retrieved from [Link]

-

PubMed. (2021). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis of oxygen-linked 8-phenoxyl-deoxyguanosine nucleoside analogues. Retrieved from [Link]

-

Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

ResearchGate. (n.d.). TABLE 5 H NMR Spectral Parameters of 2-Deoxyguanosine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of oxygen-linked 8-phenoxyl-deoxyguanosine nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometry analysis of N2-(trans-Isoestragol-3'-yl)-2'-deoxyguanosine as a strategy to study species differences in sulfotransferase conversion of the proximate carcinogen 1'-hydroxyestragole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity Stream - N2-Isobutyryl-2'-deoxyguanosine; LC-ESI-QTOF; MS2; CE 40 ev; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 11. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. library.search.gonzaga.edu [library.search.gonzaga.edu]

Whitepaper: The Strategic Role of the 3'-O-Benzoyl Protecting Group in Deoxyguanosine Chemistry

A Technical Guide for Advanced Oligonucleotide Synthesis and Drug Development

Abstract

In the intricate field of synthetic nucleic acid chemistry, the strategic use of protecting groups is paramount to achieving high-yield, high-fidelity synthesis of oligonucleotides and their analogues. While the 5'-O-DMT group is ubiquitous in standard solid-phase synthesis, the protection of the 3'-hydroxyl group is reserved for more specialized applications. This technical guide provides an in-depth analysis of the function and application of the benzoyl (Bz) group as a protecting moiety at the 3'-O position of deoxyguanosine. We will explore the chemical rationale for its selection, its role within orthogonal protection schemes, detailed experimental protocols for its application and removal, and critical considerations such as acyl migration. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced protection strategies for the synthesis of complex nucleic acid-based constructs.

The Principle of Orthogonal Protection in Nucleoside Chemistry

The synthesis of complex biomolecules like oligonucleotides requires a multistep approach where various functional groups must be temporarily masked to prevent unwanted side reactions.[1] The core principle governing this strategy is orthogonal protection , which allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering chemical conditions.[2][3] For example, a typical oligonucleotide synthesis scheme employs an acid-labile group for the 5'-hydroxyl, base-labile groups for the exocyclic amines of the nucleobases, and a group sensitive to β-elimination for the phosphate backbone.[2][4][5] This orthogonality ensures that each step of the synthesis cycle—detritylation, coupling, capping, and oxidation—proceeds with precision, affecting only the intended functional group.[4]

The benzoyl group is a classic acyl-type protecting group frequently used for the exocyclic amino functions of deoxycytidine and deoxyadenosine.[6][][8] Its utility stems from its robust stability under the acidic conditions required for 5'-O-DMT removal, while being reliably cleaved under the basic conditions used for final product release and deprotection.[6]

The 3'-Hydroxyl Terminus: A Locus for Strategic Protection

In standard solid-phase oligonucleotide synthesis, which proceeds in the 3'→5' direction, the 3'-hydroxyl of the initial nucleoside is covalently linked to the solid support. Subsequent monomers are added with a free 3'-hydroxyl (as a phosphoramidite) and a protected 5'-hydroxyl. However, there are several scenarios where deliberate protection of the 3'-hydroxyl group becomes a strategic necessity:

-

Synthesis of 3'-Modified Oligonucleotides: When a specific modification or conjugate is required at the 3'-terminus, protecting this position allows for manipulations at other sites before the final modification is introduced.

-

Solution-Phase Synthesis: In classical solution-phase synthesis, protecting the 3'-hydroxyl is essential to control the regioselectivity of phosphodiester bond formation.

-

Segment Condensation: When assembling large DNA or RNA fragments, a 3'-O-protected fragment can be coupled to the 5'-hydroxyl of another fragment.

-

Reverse (5'→3') Synthesis: Though less common, synthetic strategies that build the oligonucleotide chain in the 5'→3' direction require a temporary protecting group at the 3'-position of the incoming monomer.[4]

The Benzoyl Group as a 3'-O-Protectant: A Chemist's Perspective

The selection of a protecting group is a critical decision based on its chemical properties and compatibility with the overall synthetic scheme. The benzoyl group offers a well-understood and reliable option for 3'-hydroxyl protection.

Rationale for Selection: Stability and Lability Profile

The primary function of the 3'-O-benzoyl group is to render the 3'-hydroxyl nucleophilically inert during subsequent chemical transformations. Its selection is justified by a favorable balance of stability and reactivity:

-

Acid Stability: The ester linkage of the 3'-O-benzoyl group is stable to the weak acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-O-DMT group during each cycle of solid-phase synthesis.[9]

-

Base Lability: The group is efficiently removed by treatment with a base, typically aqueous or gaseous ammonia or methylamine, which is a standard final step in oligonucleotide synthesis to cleave the product from the support and remove base and phosphate protecting groups.[6][8]

The diagram below illustrates the structure of a deoxyguanosine monomer prepared for a specialized synthesis, featuring orthogonal protecting groups at the 5'-hydroxyl, the exocyclic amine, and the 3'-hydroxyl.

Caption: Fully protected deoxyguanosine monomer.

Role in Orthogonal Synthesis Strategies

The benzoyl group's properties make it an excellent component of an orthogonal protection strategy. It belongs to a different "set" of protecting groups than the acid-labile trityl ethers.[3] This distinction is fundamental to the stepwise control of oligonucleotide synthesis.

The following diagram illustrates a simplified workflow, emphasizing the orthogonal nature of the deprotection steps.

Caption: Orthogonal deprotection workflow in oligonucleotide synthesis.

Key Experimental Methodologies

The practical application of the 3'-O-benzoyl group involves two key phases: regioselective introduction onto the nucleoside and its subsequent removal.

Protocol: Regioselective Benzoylation of the 3'-Hydroxyl Group

This protocol outlines a general method for the selective benzoylation of the 3'-OH group of a 5'-O-DMT protected deoxyguanosine. The bulky DMT group at the 5' position sterically hinders this primary alcohol, favoring acylation at the secondary 3'-hydroxyl.

Materials:

-

N²-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine

-

Anhydrous pyridine

-

Benzoyl chloride (BzCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 5'-O-DMT-N-iBu-deoxyguanosine starting material in anhydrous pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold saturated sodium bicarbonate solution.

-

Extract the product into DCM (3x volumes).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired N²-isobutyryl-3'-O-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine.

Protocol: Base-Mediated Deprotection of the 3'-O-Benzoyl Group

This protocol describes the final deprotection step, which simultaneously removes the benzoyl group, other base-labile protecting groups, and cleaves the oligonucleotide from the solid support.

Materials:

-

Synthesized oligonucleotide on solid support

-

Concentrated ammonium hydroxide (28-30%)

-

Sterile, nuclease-free water

-

HPLC system for analysis and purification

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed, screw-cap vial.

-

Add concentrated ammonium hydroxide to completely submerge the support.

-

Seal the vial tightly and incubate at 55°C for 8-12 hours. (Note: For oligonucleotides with sensitive modifications, milder conditions like potassium carbonate in methanol or AMA may be used, though these may require different base protecting groups[5][8]).

-

After incubation, cool the vial to room temperature.

-

Carefully transfer the ammonia supernatant, which now contains the cleaved and deprotected oligonucleotide, to a new sterile tube.

-

Wash the support with nuclease-free water and combine the wash with the supernatant.

-

Remove the ammonia by lyophilization or speed-vacuum centrifugation.

-

Resuspend the resulting oligonucleotide pellet in sterile water.

-

Analyze and purify the final product using HPLC.

Advanced Considerations and Troubleshooting

The Phenomenon of Acyl Migration

In ribonucleoside chemistry, acyl groups are known to migrate between adjacent cis-hydroxyl groups (e.g., the 2'- and 3'-OH groups).[10][11] This migration typically proceeds through a cyclic orthoester intermediate and can complicate synthetic strategies.[11][12] While 2'-deoxyguanosine lacks the 2'-hydroxyl group, making 2'↔3' migration impossible, an awareness of this phenomenon is crucial for any scientist working with nucleoside chemistry, especially when designing syntheses for RNA or modified sugar backbones. The rate of migration is influenced by pH, with higher pH generally accelerating the process.[11]

Validation of Deprotection

Incomplete removal of the benzoyl group or any other protecting group will result in a heterogeneous final product, potentially compromising downstream applications. Therefore, rigorous quality control is essential.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate the desired product from incompletely deprotected species. The hydrophobicity of a remaining benzoyl group will cause the oligo to have a significantly longer retention time.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides a precise mass of the final product. The presence of any remaining protecting groups will be evident as a mass addition to the expected molecular weight.

The table below compares the properties of common acyl protecting groups used in nucleoside chemistry.

| Protecting Group | Structure | Relative Stability | Common Deprotection Conditions | Key Considerations |

| Acetyl (Ac) | -COCH₃ | Least Stable | K₂CO₃/MeOH; Dilute NH₄OH | Prone to transamidation with methylamine; used in "ultramild" schemes.[13] |

| Benzoyl (Bz) | -COC₆H₅ | Moderately Stable | Conc. NH₄OH, 55°C, >8h | Standard for many applications; more stable than Acetyl.[6] |

| Isobutyryl (iBu) | -COCH(CH₃)₂ | Most Stable | Conc. NH₄OH, 55°C, 12-16h | Often used for guanine; its slow removal can be the rate-limiting step.[8] |

The mechanism for the base-catalyzed deprotection of the 3'-O-benzoyl group is a standard ester hydrolysis (saponification).

Caption: Mechanism of base-catalyzed benzoyl group removal.

Conclusion

The 3'-O-benzoyl group serves as a robust and versatile tool in the arsenal of the synthetic chemist. Its well-defined stability profile and compatibility with standard oligonucleotide synthesis reagents make it an ideal choice for specialized applications requiring temporary protection of the 3'-hydroxyl terminus of deoxyguanosine. By understanding the chemical principles behind its use, the causality for its selection over other groups, and the precise protocols for its application and removal, researchers can confidently design and execute syntheses of complex, highly functionalized nucleic acid molecules for advanced research and therapeutic development.

References

- Protecting group - Wikipedia. (Source URL: )

- Protection of 5′-Hydroxy Functions of Nucleosides - Deep Blue Repositories. (Source URL: )

-

An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed. (Source URL: [Link])

-

An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - NIH. (Source URL: [Link])

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (Source URL: [Link])

- 1.2 Deprotection: The Concept of Orthogonal Sets. (Source URL: )

-

Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters - ACS Publications. (Source URL: [Link])

-

Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PubMed Central. (Source URL: [Link])

-

TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing). (Source URL: [Link])

-

Acyl Group Migration in Carbohydrates - Doria.fi. (Source URL: [Link])

-

Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether - American Chemical Society. (Source URL: [Link])

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. (Source URL: [Link])

-

Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed. (Source URL: [Link])

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - NIH. (Source URL: [Link])

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine - MDPI. (Source URL: [Link])

-

Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (Source URL: [Link])

- CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. (Source URL: )

-

Deprotection Guide - Glen Research. (Source URL: [Link])

-

Mechanism of Acyl Group Migration in Carbohydrates - Åbo Akademi University Research Portal. (Source URL: [Link])

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. atdbio.com [atdbio.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. doria.fi [doria.fi]

- 11. research.abo.fi [research.abo.fi]

- 12. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. glenresearch.com [glenresearch.com]

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine solubility and stability data

An In-depth Technical Guide to the Physicochemical Properties of N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine: Solubility and Stability

Foreword for the Researcher

In the landscape of synthetic chemistry and drug development, particularly in the synthesis of oligonucleotides, the utility of protected nucleoside analogues is paramount. This compound serves as a critical building block, where carefully selected protecting groups dictate its reactivity and handling. However, the successful application of this intermediate is fundamentally governed by its physicochemical properties—namely, its solubility and stability. A comprehensive understanding of these characteristics is not merely academic; it is a prerequisite for robust process development, from reaction optimization and purification to formulation and long-term storage.

This guide is structured to provide not just the available data, but to impart a deeper, mechanistic understanding of the principles governing the behavior of this molecule. As a Senior Application Scientist, my objective is to move beyond simple data reporting and explain the causality behind experimental design. Where specific public data for this exact molecule is sparse, we will rely on established principles, data from closely related analogues, and authoritative guidelines to build a predictive and practical framework. This document is designed to be a self-validating system, equipping you, the researcher, with the foundational knowledge and detailed protocols necessary to assess and manage the solubility and stability of this compound in your own laboratory setting.

Core Physicochemical Profile

This compound is a derivative of 2'-deoxyguanosine, a natural component of DNA. The strategic placement of an isobutyryl group at the N2 position of the guanine base and a benzoyl group at the 3'-hydroxyl position of the deoxyribose sugar serves to prevent unwanted side reactions during chemical synthesis, such as oligonucleotide synthesis.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 63660-23-1 | [1] |

| Molecular Formula | C21H23N5O6 | [1] |

| Molecular Weight | 441.44 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

Solubility Profile: A Predictive and Practical Approach

Direct, quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, its solubility characteristics can be reliably predicted based on its chemical structure, which features two significant lipophilic protecting groups (isobutyryl and benzoyl). These groups drastically alter the polarity compared to the parent 2'-deoxyguanosine, rendering it poorly soluble in aqueous solutions but readily soluble in various organic solvents.

Predicted Solubility

The presence of the bulky, non-polar isobutyryl and benzoyl groups dominates the molecule's solubility profile. The hydrogen-bonding capabilities of the guanine and deoxyribose moieties are masked, leading to increased solubility in organic media. Data from related, less-protected analogues supports this assessment. For instance, N2-Isobutyryl-2'-deoxyguanosine is sparingly soluble in Dimethyl Sulfoxide (DMSO), while N2-Isobutyryl Guanosine is soluble in both DMSO and Acetonitrile[2][3]. The addition of the benzoyl group is expected to further enhance solubility in a broader range of organic solvents.

| Solvent | Predicted Qualitative Solubility | Rationale & Field Insights |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. Expected to be an excellent solvent for this molecule. |

| Acetonitrile (ACN) | Soluble | Commonly used in reversed-phase chromatography. The compound's lipophilicity suggests good solubility. |

| Dichloromethane (DCM) | Soluble | A standard solvent for organic synthesis and purification of protected nucleosides. |

| Chloroform (CHCl3) | Soluble | Similar to DCM, expected to be a good solvent. |

| Ethyl Acetate (EtOAc) | Moderately Soluble | A less polar solvent; solubility may be lower than in DCM or ACN but sufficient for many applications. |

| Methanol (MeOH) | Sparingly Soluble | A polar protic solvent. The lipophilic nature of the protecting groups will limit solubility. |

| Water / Aqueous Buffers | Insoluble | The hydrophobic character of the molecule will lead to very poor aqueous solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move from prediction to precise quantification, the shake-flask method remains the gold standard for determining thermodynamic solubility[4]. This protocol is a self-validating system for generating reliable, equilibrium-based solubility data.

Causality of Experimental Choices:

-

Equilibration Time: A 24 to 48-hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states, which is crucial for accuracy[4].

-

Temperature Control: Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical as solubility is temperature-dependent.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte in a saturated solution, even in the presence of minor impurities[5].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., DMSO, Acetonitrile, etc.). The excess solid is visually confirmed.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For accurate separation of any suspended microparticles, filter the supernatant through a low-binding 0.45 µm filter (e.g., PTFE or PVDF)[4].

-

Sample Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the compound in the original filtrate by accounting for the dilution factor.

-

Data Reporting: The final solubility is reported in units such as mg/mL or µM.

Caption: Thermodynamic Solubility Workflow.

Stability Profile: Degradation Pathways and Testing Protocols

The stability of this compound is a critical parameter, as degradation can lead to impurities that compromise subsequent synthetic steps or the final product's integrity. The molecule's stability is primarily influenced by pH, temperature, and light.

Predicted Degradation Pathways

The most labile bonds in the molecule are the ester and amide linkages of the protecting groups.

-

Hydrolysis of Benzoyl Group: The 3'-O-benzoyl ester is susceptible to hydrolysis, particularly under basic (saponification) or strongly acidic conditions, to yield N2-Isobutyryl-2'-deoxyguanosine.

-

Hydrolysis of Isobutyryl Group: The N2-isobutyryl amide bond is more stable than the ester but can be cleaved under more forceful acidic or basic conditions to yield 3'-O-benzoyl-2'-deoxyguanosine.

-

Depurination: The N-glycosidic bond between the guanine base and the deoxyribose sugar can be cleaved under harsh acidic conditions, leading to the release of the modified base.

Caption: Predicted Hydrolytic Degradation Pathways.

Recommended Storage and Handling

Based on data for similar protected nucleosides, long-term storage under cold and dry conditions is essential to minimize degradation.

| Condition | Recommendation | Rationale |